4-(1,2-benzothiazol-3-yl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide
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Overview
Description
4-(1,2-benzothiazol-3-yl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-benzothiazol-3-yl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the formation of the benzothiazole ring through the condensation of 2-aminothiophenol with an aldehyde under oxidative conditions . The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone . The final step involves coupling the benzothiazole and pyrazole intermediates with piperazine-1-carboxamide using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1,2-benzothiazol-3-yl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophiles used.
Scientific Research Applications
4-(1,2-benzothiazol-3-yl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(1,2-benzothiazol-3-yl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide: Unique due to its specific combination of benzothiazole, pyrazole, and piperazine moieties.
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Pyrazole derivatives: Widely studied for their anti-inflammatory and analgesic activities.
Piperazine derivatives: Commonly used in the development of antipsychotic and antihistamine drugs.
Uniqueness
The uniqueness of This compound lies in its multi-functional structure, which allows it to interact with a variety of biological targets and exhibit a broad spectrum of biological activities.
Properties
Molecular Formula |
C18H21N7O2S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-(1,2-benzothiazol-3-yl)-N-[2-[(1-methylpyrazol-4-yl)amino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H21N7O2S/c1-23-12-13(10-20-23)21-16(26)11-19-18(27)25-8-6-24(7-9-25)17-14-4-2-3-5-15(14)28-22-17/h2-5,10,12H,6-9,11H2,1H3,(H,19,27)(H,21,26) |
InChI Key |
SADZOCUGIHGXOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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